4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research indicates that "4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride" serves as a precursor in the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives. These novel compounds exhibit a wide range of biological activities, including antimicrobial and antitubercular properties. For instance, a study focused on the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors synthesized forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, highlighting the compound's significance in tuberculosis research (Samala et al., 2013).
Anticancer and Antimicrobial Applications
Further research has demonstrated the utility of "this compound" in the synthesis of compounds with anticancer and antimicrobial activities. For example, a study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which showed promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential applications in antitubercular drug discovery (Tang et al., 2015).
Chemical Synthesis and Functionalization
The compound is also utilized in chemical synthesis and functionalization reactions, leading to the creation of novel compounds with potential pharmacological properties. For example, a study on the synthesis of some substituted pyrazolo[4,3-c]pyridine derivatives highlighted the compound's role in the generation of novel fused heterobicycles with potential applications in chemical research (Karthikeyan et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , which suggests that this compound might also target similar enzymes or receptors.
Mode of Action
Based on its structural similarity to other pyrazolo-pyridine derivatives, it may interact with its target through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
If the compound does indeed target c-met kinase as suggested by the activity of similar compounds , it could potentially affect pathways related to cell growth, survival, and migration.
Result of Action
If it does inhibit c-met kinase as suggested by the activity of similar compounds , it could potentially have anti-cancer effects, given that overactivation of c-Met kinase is associated with various types of cancers.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride on cells are complex and multifaceted. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.ClH/c8-7(12)6-4-3-9-2-1-5(4)10-11-6;/h9H,1-3H2,(H2,8,12)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCAWGWTHXOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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